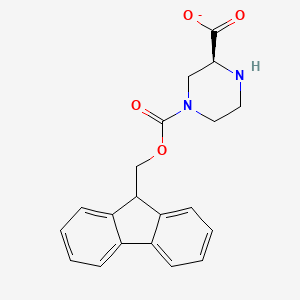
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry due to their diverse biological activities. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protecting group in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate typically involves the protection of the piperazine nitrogen with the Fmoc group. This can be achieved through the reaction of piperazine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Fmoc group yields the free amine derivative of piperazine.
科学的研究の応用
Chemistry
In chemistry, (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacological properties of piperazine-based drugs.
Medicine
In medicine, derivatives of piperazine are explored for their potential therapeutic applications, including as antipsychotic, antihistamine, and anti-inflammatory agents. The specific compound may be used in the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in chemical synthesis makes it valuable for large-scale manufacturing processes.
作用機序
The mechanism of action of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing for selective reactions and modifications. The piperazine moiety can interact with biological receptors, enzymes, or other proteins, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylate: Another piperazine derivative with a different protecting group.
(2S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylate: Similar structure with a benzyloxycarbonyl protecting group.
(2S)-4-(Methoxycarbonyl)piperazine-2-carboxylate: A simpler derivative with a methoxycarbonyl group.
Uniqueness
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate is unique due to the presence of the Fmoc group, which provides specific advantages in peptide synthesis. The Fmoc group is easily removable under mild conditions, making it a preferred choice for protecting amines during multi-step synthesis.
特性
分子式 |
C20H19N2O4- |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/p-1/t18-/m0/s1 |
InChIキー |
MVXOLCRCKMWZCB-SFHVURJKSA-M |
異性体SMILES |
C1CN(C[C@H](N1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1CN(CC(N1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




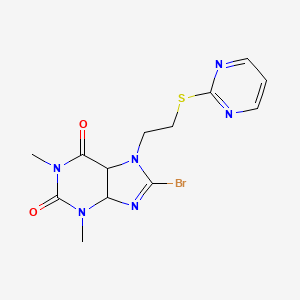
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12345240.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-cyclopropyl-1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B12345254.png)
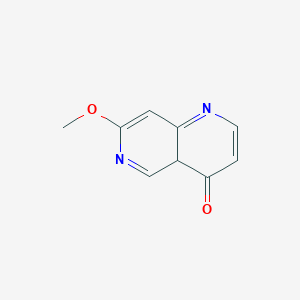
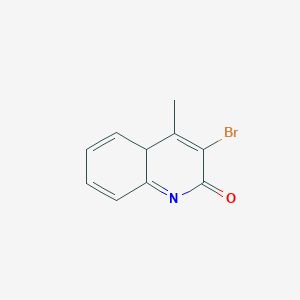

![3-(2-bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B12345293.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345314.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B12345318.png)
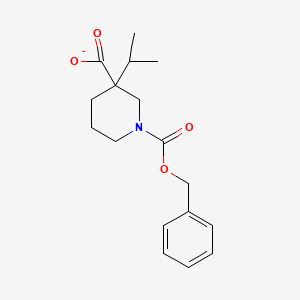
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345324.png)

